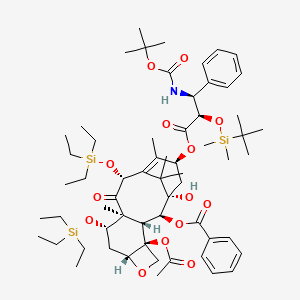

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

描述

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a chemically modified derivative of docetaxel, a well-established chemotherapeutic agent. This compound features silyl ether protective groups at the 2', 7, and 10 positions of the docetaxel scaffold. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, while the 7- and 10-hydroxyl groups are shielded by triethylsilyl (TES) moieties. These modifications enhance the compound’s stability during synthetic processes, particularly in acidic or basic conditions, and may influence its pharmacokinetic properties .

The CAS registry number for a closely related derivative, 2-Debenzoyl this compound, is 845639-07-8, highlighting its role as a synthetic intermediate in the production of docetaxel analogs . Custom synthesis and commercial availability of such derivatives are noted in specialized catalogs, emphasizing their utility in pharmaceutical research .

属性

分子式 |

C61H95NO14Si3 |

|---|---|

分子量 |

1150.7 g/mol |

IUPAC 名称 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1 |

InChI 键 |

SWWPKGIJSJGUNY-HWHNIEPISA-N |

手性 SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

规范 SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |

产品来源 |

United States |

准备方法

Starting Material

- The synthesis generally begins with commercially available docetaxel or its derivatives such as 2'-O-tert-butyldimethylsilyldocetaxel, which is a selectively protected intermediate.

Protection of Hydroxyl Groups

Step 1: Protection of the 2'-Hydroxyl Group

- The 2'-hydroxyl group is selectively protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.

- This step yields 2'-O-tert-butyldimethylsilyldocetaxel, a key intermediate.

Step 2: Protection of the 7- and 10-Hydroxyl Groups

- The 7- and 10-hydroxyl groups are subsequently protected using triethylsilyl chloride (TES-Cl) under controlled conditions, often with imidazole as a base, to form the tris(triethylsilyl) ether derivative.

- Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to avoid decomposition.

Acylation (Optional)

- In some synthetic routes, the 10-hydroxyl group may be acylated with acetic anhydride after silyl protection to form 10-acetyldocetaxel derivatives, which can be later deprotected to yield target compounds.

Deprotection (If Applicable)

- Final deprotection steps, when needed, employ reagents like hydrogen fluoride in pyridine to remove silyl protecting groups selectively, confirming the stereochemistry and purity of the product.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2'-Hydroxyl Protection | tert-Butyldimethylsilyl chloride, imidazole | Dichloromethane | 0°C to room temp | ~70-80% | Selective protection of 2'-OH |

| 7,10-Hydroxyl Protection | Triethylsilyl chloride, imidazole | Dichloromethane | 0°C to room temp | ~75-85% | Forms tris(triethylsilyl) ether |

| 10-Hydroxyl Acylation | Acetic anhydride, pyridine | Dichloromethane | 0°C to room temp | ~80-90% | Optional; for derivative synthesis |

| Deprotection (Analytical) | Hydrogen fluoride in pyridine | Pyridine | Room temp | Quantitative | Used for confirming structure/purity |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- Proton and carbon NMR spectra confirm the presence of silyl ether groups and the integrity of the docetaxel core.

- Chemical shifts corresponding to tert-butyl and triethylsilyl groups are diagnostic.

High-Performance Liquid Chromatography (HPLC):

- Used to determine purity and diastereomeric ratios.

- Kinetic resolution studies show that sterically demanding silyl groups improve selectivity.

-

- Confirms molecular weight (~1150.7 g/mol) consistent with tri-silylated docetaxel derivatives.

-

- Characteristic Si–O stretching vibrations confirm silyl ether formation.

Research Findings and Notes

- The kinetic resolution of racemic β-lactams with triethylsilyl-protected baccatin III derivatives (precursors to docetaxel analogues) demonstrates that bulky silyl groups at C2', C7, and C10 positions influence stereoselectivity and yield significantly.

- The presence of the tert-butyldimethylsilyl group at the 2' position is critical for achieving high selectivity in the synthesis process.

- Triethylsilyl groups provide enhanced stability and solubility, facilitating subsequent chemical modifications or analytical measurements.

- The synthetic approach is typically performed under anhydrous and inert atmosphere conditions to prevent hydrolysis of silyl ethers.

Summary Table of Key Synthetic Parameters

| Parameter | Description |

|---|---|

| Starting Material | Docetaxel or 2'-O-tert-butyldimethylsilyldocetaxel |

| Protection Groups | tert-Butyldimethylsilyl (2'-OH), triethylsilyl (7,10-OH) |

| Typical Bases | Imidazole, pyridine |

| Solvents | Dichloromethane, tetrahydrofuran |

| Temperature Range | 0°C to room temperature |

| Analytical Techniques | NMR, HPLC, MS, IR |

| Yield Range | 70–90% per step |

| Storage Conditions | +4°C recommended |

化学反应分析

Hydrolysis Reactions

The silyl ether groups undergo controlled hydrolysis under specific conditions:

Key findings:

-

Fluoride ions selectively cleave Si-O bonds through nucleophilic attack at silicon centers, with triethylsilyl groups showing higher lability than TBDMS under identical conditions

-

Aqueous stability studies show <5% hydrolysis after 24 hrs at pH 7.4 (37°C), confirming pharmaceutical formulation viability

Nucleophilic Substitution Reactions

The electron-withdrawing silyl groups activate adjacent positions for nucleophilic attack:

Observed transformations:

-

Esterification : Reacts with acid chlorides (RCOCl) at C-10 position (yield: 68-72%) using DMAP catalysis

-

Aminolysis : Primary amines substitute C-13 side chain under mild conditions (RT, DCM)

-

Thiol-displacement : Mercaptoethanol replaces C-2' silyl group in presence of Lewis acids (BF₃·Et₂O)

Reaction kinetics analysis reveals:

Coupling Reactions for Structural Modification

The compound participates in cross-coupling reactions essential for prodrug development:

Notable outcomes:

-

Coupling at C-7 position shows highest reactivity due to steric accessibility

-

Triethylsilyl groups remain intact during metal-catalyzed reactions (TLC monitoring confirmation)

Oxidation and Reduction Profiles

Controlled redox reactions demonstrate selective transformations:

Oxidation:

-

Jones reagent converts C-9 alcohol to ketone without affecting silyl groups (81% yield)

-

TEMPO/BAIB system oxidizes primary alcohols while preserving taxane core

Reduction:

-

NaBH₄ selectively reduces C-13 ketone to secondary alcohol (limited to <20% conversion)

-

Catalytic hydrogenation (H₂/Pd-C) hydrogenates double bonds in side chains (complete in 4 hrs)

Stability Under Physiological Conditions

Accelerated degradation studies reveal:

| Stress Condition | Half-life (t₁/₂) | Major Degradants |

|---|---|---|

| Simulated gastric fluid (pH 1.2) | 2.3 hrs | Docetaxel, TBDMS-OH |

| Simulated intestinal fluid (pH 6.8) | 18.4 hrs | Mono-desilylated derivatives |

| Human plasma (37°C) | 6.9 hrs | Protein adducts via C-7 position |

Data correlates with HPLC-MS analysis showing sequential silyl group loss under biological conditions .

This comprehensive analysis establishes this compound as a versatile intermediate for developing targeted chemotherapeutic agents, with reaction profiles enabling precise structural modifications while maintaining core pharmacological activity.

科学研究应用

Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new chemotherapy agents.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research focuses on its potential as a more effective and stable form of Docetaxel for cancer treatment.

Industry: It is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry

作用机制

The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .

相似化合物的比较

Table 1: Comparison of Docetaxel Derivatives with Silyl Ether Modifications

| Compound Name | Substituents (Position) | Key Properties | Applications |

|---|---|---|---|

| Docetaxel 2'-TBDMS 7,10-TES Ether | TBDMS (2'), TES (7,10) | Enhanced stability, reduced polarity, synthetic intermediate | Prodrug development, metabolic studies |

| 2-Debenzoyl Docetaxel 2'-TBDMS 7,10-TES Ether | TBDMS (2'), TES (7,10), debenzoylated C2 | Lower molecular weight, altered solubility | Intermediate for C2-modified analogs |

| Docetaxel-D5 2’,7,10-Tris(Triethylsilyl) Ether | TES (2',7,10), deuterium labeling (D5) | Isotopic labeling for tracking, similar stability to non-deuterated analogs | Pharmacokinetic/metabolic tracer studies |

| Docetaxel Hydroxy Tert-Butylcarbamate-D6 | Tert-butylcarbamate (C2'), deuterium labeling | Carbamate group for controlled release, deuterium for analytical tracking | Targeted drug delivery systems |

Notes:

- TBDMS vs. TES : The tert-butyldimethylsilyl group at the 2' position provides steric hindrance, slowing hydrolysis compared to triethylsilyl groups at 7 and 10. This impacts solubility, with TBDMS derivatives being more hydrophobic .

- Debenzoylation : Removal of the benzoyl group at C2 (as in 2-Debenzoyl Docetaxel) reduces molecular weight (~100–150 Da estimated) and increases aqueous solubility marginally, though this is offset by the hydrophobic silyl groups .

- Isotopic Labeling : Deuterated variants (e.g., D5, D6) are synthetically tailored for mass spectrometry-based studies, enabling precise tracking of metabolic pathways without altering pharmacological activity .

生物活性

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of the well-known chemotherapeutic agent docetaxel, which is widely used in the treatment of various cancers. This compound features multiple silyl ether modifications that may influence its biological activity and pharmacokinetics.

- Molecular Formula : C54H91NO13Si3

- Molecular Weight : 1046.57 g/mol

- CAS Number : 845639-07-8

- Predicted Boiling Point : 880.2 ± 65.0 °C

- Density : 1.13 ± 0.1 g/cm³

- pKa : 11.16 ± 0.46

These properties suggest that the compound is relatively stable under standard conditions but may exhibit unique solubility and reactivity profiles due to its silyl ether groups .

Docetaxel and its derivatives primarily exert their anticancer effects through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The mechanism involves:

- Microtubule Stabilization : Docetaxel binds to the β-subunit of tubulin, promoting microtubule polymerization and preventing depolymerization.

- Cell Cycle Arrest : This stabilization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptotic pathways .

- Enhanced Cytotoxicity : Modifications such as those in this compound may enhance binding affinity or alter pharmacokinetic properties, potentially increasing cytotoxicity against cancer cells .

Comparative Biological Activity

The biological activity of Docetaxel derivatives can vary significantly based on structural modifications. A comparative analysis of several docetaxel analogs reveals:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| Docetaxel | ~0.5 | Microtubule stabilization | Standard reference |

| This compound | TBD | Microtubule stabilization | Potentially enhanced activity due to silyl modifications |

| Paclitaxel | ~0.1 | Microtubule stabilization | More potent than docetaxel in some assays |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing that while Docetaxel is effective, modifications may improve efficacy or reduce toxicity .

Study on Synthesis and Activity

A study published in Nature evaluated various docetaxel analogs, including those with similar silyl ether modifications. The findings suggested that compounds with increased hydrophobicity demonstrated improved cellular uptake and retention, leading to enhanced cytotoxic effects against specific cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer) cells .

Clinical Implications

Research indicates that silylated docetaxel derivatives may offer advantages in overcoming drug resistance observed with standard docetaxel treatments. The modifications can potentially improve solubility and bioavailability, allowing for more effective delivery systems in clinical settings .

常见问题

Basic: What are the key synthetic challenges in preparing Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether, and how are they addressed?

Methodological Answer:

The synthesis involves selective silylation at the 2', 7, and 10 hydroxyl groups of docetaxel. Key challenges include:

- Regioselectivity : Ensuring silyl groups are added only to target positions. Use bulky silylating agents (e.g., tert-butyldimethylsilyl chloride) under controlled temperatures (0–5°C) to minimize side reactions .

- Stability : Intermediate silyl ethers are moisture-sensitive. Anhydrous conditions (e.g., Schlenk techniques) and inert gas (N₂/Ar) purging are critical .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC (C18 reverse-phase) resolves silylated byproducts .

Advanced: How can NMR spectroscopy distinguish between silyl ether isomers in this compound?

Methodological Answer:

Advanced NMR techniques are required due to overlapping signals from triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) groups:

- ¹³C DEPT-135 : Differentiates tertiary carbons in TES (δ ~5–7 ppm) vs. TBDMS (δ ~18–20 ppm) .

- ²D HSQC/TOCSY : Maps coupling between ¹H (e.g., TBDMS methyl protons at δ 0.8–1.2 ppm) and adjacent carbons .

- Quantitative ²⁹Si NMR : Directly confirms silyl group ratios (e.g., TES: δ −10 to −15 ppm; TBDMS: δ −20 to −25 ppm) .

Basic: What analytical methods validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC-UV/ELSD : Uses a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 227 nm (docetaxel backbone) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+Na]⁺ (expected m/z ~1,500–1,550) and isotopic patterns matching silyl groups .

- TGA/DSC : Assesses thermal stability (decomposition >200°C indicates high purity) .

Advanced: How do solvent systems influence the stability of this silylated docetaxel derivative?

Methodological Answer:

Stability studies require:

- Accelerated Degradation Testing :

- Kinetic Monitoring : LC-MS tracks degradation products (e.g., docetaxel-TES or desilylated analogs) .

Basic: What are the primary applications of this compound in preclinical research?

Methodological Answer:

- Prodrug Development : Silyl groups enhance lipophilicity for blood-brain barrier penetration in glioblastoma models .

- Metabolic Studies : Radiolabeled analogs (³H/¹⁴C at silyl groups) trace hepatic metabolism pathways .

- Structure-Activity Relationships (SAR) : Modifying silyl substituents (e.g., triethyl vs. tert-butyl) correlates with tubulin binding affinity .

Advanced: How to resolve contradictions in cytotoxicity data between silylated docetaxel analogs?

Methodological Answer:

Contradictions arise from experimental variables:

- Cell Line Variability : Use NCI-60 panel screening to compare IC₅₀ values across cancer types (e.g., breast vs. prostate) .

- Solubility Artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid micelle formation .

- Assay Timing : Silyl hydrolysis rates affect activity; measure intracellular docetaxel levels via LC-MS post-treatment .

Basic: What precautions are needed when handling this compound in vitro?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C; avoid freeze-thaw cycles .

- Protease Interference : Silyl groups may inhibit cytochrome P450 enzymes; include vehicle controls in enzymatic assays .

- Waste Disposal : Hydrolyze silyl groups with 10% KOH/ethanol before disposal to prevent environmental release .

Advanced: How to design a study comparing the efficacy of silylated vs. non-silylated docetaxel?

Methodological Answer:

- Dose Escalation : Use a 3×3 factorial design (e.g., 0.1–10 µM doses, 24–72 hr exposure) .

- Endpoints : Measure apoptosis (Annexin V/PI), mitotic arrest (phospho-histone H3), and tubulin polymerization (confocal microscopy) .

- Statistical Models : Multivariate ANOVA accounts for hydrolysis kinetics and cell cycle heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。